
Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and methylamine. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin . This selectivity is due to its ability to bind to and modulate the activity of monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: Acts as a monoamine releasing agent with similar selectivity for dopamine and norepinephrine.
Benzylpiperazine: Another piperidine derivative with psychoactive properties.
Tetrahydroisoquinoline: A compound with structural similarities and potential pharmacological effects.
Uniqueness
Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively release monoamines makes it a valuable compound for research in neuropharmacology and related fields .
Actividad Biológica
Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological systems, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring, a benzyl group, and a methylamino substituent. Its molecular formula is C_{15}H_{22}N_2O_2, with a molecular weight of approximately 262.35 g/mol. The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain stability.
The biological activity of this compound is primarily attributed to its role as a monoamine releasing agent . It selectively releases dopamine and norepinephrine over serotonin, which may contribute to its pharmacological effects. This selectivity positions it as a candidate for further exploration in neuropharmacology and related fields.
In Vitro and In Vivo Studies
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neuropharmacology : Investigated for its potential as a therapeutic agent in treating mood disorders due to its monoamine-releasing properties.
- Medicinal Chemistry : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Further studies are required to elucidate the full biological profile of this compound, including its pharmacokinetics and long-term effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Benzylpiperidine | C_{13}H_{17}N | Acts as a monoamine releasing agent with similar selectivity for dopamine and norepinephrine. |
Benzylpiperazine | C_{11}H_{15}N | Another piperidine derivative with psychoactive properties. |
Tetrahydroisoquinoline | C_{9}H_{11}N | Shares structural similarities; potential pharmacological effects include analgesia and anti-inflammatory activities. |
This compound stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with various receptors and enzymes. Key findings include:
- Binding Affinities : Interaction studies reveal significant binding affinities with dopamine receptors, suggesting potential applications in treating disorders related to dopamine dysregulation.
- Therapeutic Potential : Preliminary findings indicate that this compound may have therapeutic benefits in conditions such as depression or anxiety disorders due to its ability to modulate neurotransmitter levels.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(aminomethyl)piperidine derivatives with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Post-reaction purification via silica gel chromatography (using gradients of ethyl acetate/hexane) is critical to isolate the product . For analogs, coupling reactions with halogenated pyridines (e.g., 2-chloro-5-fluoropyrimidine) using cesium carbonate as a base in DMF at 100–150°C yield substituted derivatives .
Q. What safety protocols are recommended for handling this compound?
Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to unknown inhalation toxicity . In case of exposure:
- Skin contact : Wash with soap and water for 15 minutes .
- Eye contact : Flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in a sealed container at 2–8°C, away from oxidizers and moisture .
Q. How is the compound characterized analytically?
Use NMR (CDCl, 400 MHz) to confirm structural features, such as benzyl protons (δ 7.2–7.4 ppm) and piperidine backbone signals (δ 1.2–4.2 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+1] peaks at 361.27) . Purity (>95%) is confirmed via HPLC with a C18 column and acetonitrile/water gradients.
Advanced Research Questions
Q. How can reaction yields be optimized for coupling reactions involving this compound?
Yields improve with excess cesium carbonate (2 eq.) in DMF at 150°C for 6 hours . Catalytic in-situ bromination using triphenylphosphine oxide enhances electrophilic coupling efficiency (e.g., 75% yield for benzyl 4-((6-methoxypyridin-3-yl)methyl)piperidine-1-carboxylate) . Purification via flash chromatography (50–100% ethyl acetate in hexane) minimizes side-product contamination .
Q. What strategies mitigate instability of intermediates during synthesis?
Protect the secondary amine with a benzyl or tert-butoxycarbonyl (Boc) group to prevent oxidation . Use anhydrous solvents (e.g., THF) under nitrogen to avoid hydrolysis. Quench reactive intermediates (e.g., HCl from benzyl chloroformate) with triethylamine .
Q. How should conflicting toxicity data be addressed in risk assessments?
Prioritize acute toxicity testing (e.g., LD in rodents) if literature gaps exist . For preliminary hazard evaluation, use in vitro assays (e.g., Ames test for mutagenicity) and cross-reference structural analogs (e.g., piperidine derivatives with known toxicity profiles) .
Q. How do substituents on the piperidine ring affect biological activity?
Comparative studies show:
- Propyl vs. methyl groups : Longer alkyl chains (e.g., propyl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
- Benzyl vs. carboxylate esters : Electron-withdrawing esters (e.g., carboxylate) decrease basicity of the piperidine nitrogen, altering receptor binding .
Derivative | Key Property Change | Biological Impact |
---|---|---|
2-Methyl substituent | Increased steric hindrance | Reduced enzyme inhibition |
4-Oxo group | Enhanced hydrogen bonding capacity | Improved target affinity |
Q. What conditions destabilize the compound during storage?
Exposure to light or moisture accelerates degradation. Store in amber vials at 2–8°C under nitrogen . Avoid proximity to oxidizing agents (e.g., KMnO), which may induce ring-opening reactions .
Propiedades
IUPAC Name |
benzyl 4-(methylaminomethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16-11-13-7-9-17(10-8-13)15(18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHPTZDHTMZDGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594465 | |
Record name | Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-35-7 | |
Record name | Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.